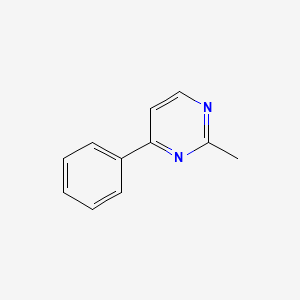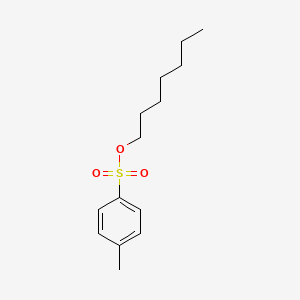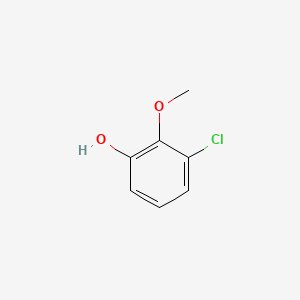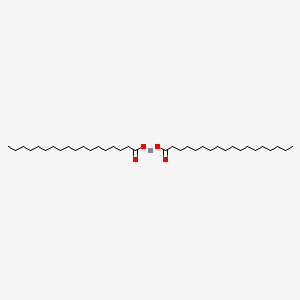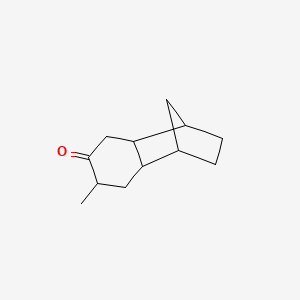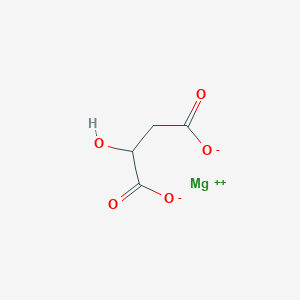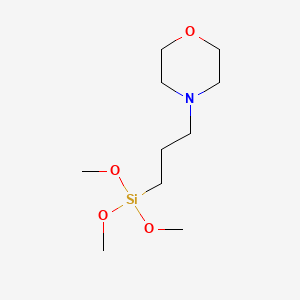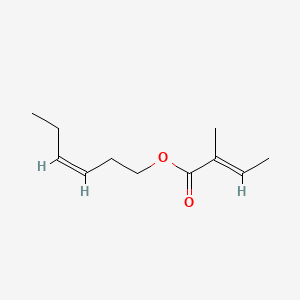
cis-3-Hexenyl tiglate
Vue d'ensemble
Description
Cis-3-Hexenyl tiglate is a chemical compound with the formula C11H18O2 . It has an interesting warm, green, earthy, herbaceous odor with fruity (banana), mushroom, and melon nuances .
Molecular Structure Analysis
The molecular weight of cis-3-Hexenyl tiglate is 182.2594 . The IUPAC Standard InChI is InChI=1S/C11H18O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5-7H,4,8-9H2,1-3H3/b7-6-,10-5+ .Physical And Chemical Properties Analysis
Cis-3-Hexenyl tiglate has a refractive index of n20/D 1.46 (lit.), a boiling point of 105 °C/5 mmHg (lit.), and a density of 0.951 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Safety and Toxicological Assessment
- Application in Safety Assessment : A study by Api et al. (2021) evaluated cis-3-Hexenyl tiglate for various toxicological endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, and more. It was found not to be genotoxic and is considered safe for use under the evaluated conditions (Api et al., 2021).
Atmospheric and Environmental Impact
- Organosulfates Formation from Oxidation : Barbosa et al. (2017) investigated the formation of organosulfates (OSs) from the oxidation of cis-3-Hexen-1-ol, a related compound to cis-3-Hexenyl tiglate. This study highlights the atmospheric chemistry related to biogenic volatile organic compounds, showing the environmental impact and interaction of such compounds (Barbosa et al., 2017).
Industrial and Synthetic Applications
- Lipase-Catalyzed Biosynthesis : Chiang et al. (2003) explored the lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate, using immobilized lipase. This research is crucial for understanding the industrial synthesis of flavor compounds with natural green notes (Chiang et al., 2003).
- Transesterification for Flavor Synthesis : Research by Xiaoshuan et al. (2013) focused on the synthesis of cis-3-hexen-1-yl acetate via transesterification, highlighting its importance in flavor compound production for the food and cosmetic industry (Xiaoshuan et al., 2013).
Atmospheric Chemistry and Kinetics
- Reactions with Atmospheric Ozone : Zhang et al. (2018) measured the rate constants for reactions of ozone with cis-3-hexenyl esters, contributing to the understanding of their atmospheric fate and environmental impact (Zhang et al., 2018).
Textile Industry Applications
- Aroma Chemical Distribution on Fibers : Liu et al. (2004) analyzed the distribution of cis-3-hexenyl salicylate on different fibers, providing insights into the interaction of aroma chemicals with textile materials (Liu et al., 2004).
Safety And Hazards
Cis-3-Hexenyl tiglate can cause skin irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
[(Z)-hex-3-enyl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5-7H,4,8-9H2,1-3H3/b7-6-,10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWQKXUWZWKUAY-JQEGGOPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCOC(=O)/C(=C/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047562 | |
| Record name | (3Z)-Hex-3-en-1-yl (2E)-2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pale to faint yellow liquid; fresh green, floral aroma | |
| Record name | cis-3-Hexenyl tiglate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | cis-Hexenyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
140.00 °C. @ 30.00 mm Hg | |
| Record name | cis-3-Hexenyl tiglate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in fats, soluble (in ethanol) | |
| Record name | cis-Hexenyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.915-0.921 | |
| Record name | cis-Hexenyl tiglate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
cis-3-Hexenyl tiglate | |
CAS RN |
67883-79-8 | |
| Record name | (Z)-3-Hexenyl tiglate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67883-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexenyl tiglate, (3Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067883798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2-methyl-, (3Z)-3-hexen-1-yl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3Z)-Hex-3-en-1-yl (2E)-2-methylbut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-3-hexenyl 2-methylcrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXENYL TIGLATE, (3Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S19N7N2QK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cis-3-Hexenyl tiglate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | cis-3-Hexenyl tiglate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cis-3-Hexenyl tiglate primarily known for in scientific literature?
A1: cis-3-Hexenyl tiglate is frequently identified as a volatile compound found in the floral scent of various plants. Research highlights its presence in significant quantities in flowers like Gardenia [, , ], Lonicera japonica [, , ], and Neofinetia falcata []. While its biological function within these plants is not fully explored in the provided literature, its presence contributes to the characteristic aroma of these flowers.
Q2: Does the concentration of cis-3-Hexenyl tiglate fluctuate throughout the flowering period?
A2: Research on Lonicera japonica indicates that the emission of cis-3-Hexenyl tiglate increases gradually across the flower's lifespan []. This suggests a potential role in attracting specific pollinators at different stages of the flowering cycle.
Q3: Has cis-3-Hexenyl tiglate been investigated for any potential biological activities?
A3: One study investigated the cytotoxic activity of Lonicera japonica flower volatiles, where cis-3-Hexenyl tiglate was a constituent []. While the study doesn't isolate the effects of cis-3-Hexenyl tiglate specifically, it contributes to a broader understanding of the potential bioactivities of these floral volatiles.
Q4: Are there any safety assessments available for cis-3-Hexenyl tiglate?
A4: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for cis-3-Hexenyl tiglate []. While the specific details of the assessment are not provided in the abstract, its existence suggests an ongoing evaluation of its safety profile, particularly relevant to its use in fragrances.
Q5: What is the role of cis-3-Hexenyl tiglate in perfume compositions?
A5: cis-3-Hexenyl tiglate is considered a key component in recreating the natural fragrance of honeysuckle flowers in perfumes []. It contributes to the characteristic fruity and floral notes, enhancing the overall sensory experience.
Q6: How do researchers identify and quantify cis-3-Hexenyl tiglate in complex mixtures like floral volatiles?
A6: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the primary analytical technique used to separate, identify, and quantify cis-3-Hexenyl tiglate in floral volatile mixtures [, , ]. This method provides a detailed analysis of the complex composition of these scents.
Q7: Have there been attempts to recreate the scent of specific flowers using cis-3-Hexenyl tiglate and other identified volatiles?
A7: Yes, a patent describes a fragrance composition designed to mimic the scent of Neofinetia falcata []. This composition includes cis-3-Hexenyl tiglate as a key ingredient alongside other identified volatile compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)
